molecular formula C9H16N4S B13253763 3-(((4-Methyl-4h-1,2,4-triazol-3-yl)thio)methyl)piperidine

3-(((4-Methyl-4h-1,2,4-triazol-3-yl)thio)methyl)piperidine

Cat. No.: B13253763
M. Wt: 212.32 g/mol
InChI Key: WJZVPYQBYVORFV-UHFFFAOYSA-N
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Description

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine (CAS: 1250877-99-6) is a heterocyclic compound featuring a piperidine ring linked to a 4-methyl-1,2,4-triazole moiety via a thiomethyl bridge. Its molecular formula is C₉H₁₆N₄S, with a molecular weight of 212.32 g/mol . The compound is primarily utilized in laboratory research, requiring storage at 2–8°C under inert atmosphere to maintain stability . It carries hazard warnings (H302, H315, H319) for oral toxicity, skin irritation, and eye damage, necessitating careful handling .

Properties

Molecular Formula

C9H16N4S

Molecular Weight

212.32 g/mol

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]piperidine

InChI

InChI=1S/C9H16N4S/c1-13-7-11-12-9(13)14-6-8-3-2-4-10-5-8/h7-8,10H,2-6H2,1H3

InChI Key

WJZVPYQBYVORFV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC2CCCNC2

Origin of Product

United States

Preparation Methods

General Synthesis Pathway

  • Step 1: Formation of the Triazole Core

    • Start with a hydrazine derivative and an appropriate carbonyl compound to form the triazole ring.
    • Use conditions such as heating with methyl isothiocyanate in the presence of a base.
  • Step 2: Introduction of the Piperidine Moiety

    • Use a suitable leaving group on the piperidine to facilitate nucleophilic substitution.
    • React the triazole derivative with the piperidine under conditions that favor substitution.
  • Step 3: Final Modification

    • If necessary, modify the compound further to introduce the thio linkage and methyl group.

Spectroscopic Characterization

Characterization of synthesized compounds typically involves spectroscopic methods:

Method Purpose
IR (Infrared Spectroscopy) Identifies functional groups.
1D-NMR (Nuclear Magnetic Resonance) Provides detailed structural information.
EI-MS (Electron Ionization Mass Spectrometry) Confirms molecular weight and fragmentation patterns.

Challenges and Considerations

  • Yield and Purity : Conditions must be optimized to maximize yield and purity.
  • Stability : Some intermediates may be unstable, requiring careful handling.
  • Scalability : Methods should be scalable for larger quantities.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and piperidine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine (CAS: 1250877-99-6) C₉H₁₆N₄S 212.32 Piperidine core, methyl-substituted triazole, thiomethyl linker
Tryfuzol® (Piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) Not provided Estimated >300 Piperidine acetate ester, furan and phenyl substituents on triazole
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine C₁₈H₃₄N₄S 354.56 Morpholine core, decylthio chain on triazole
N-methyl-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide C₁₄H₁₈N₈S₂ 394.49 Pyridine-triazole hybrid, acetamide and methylthio substituents
3-(((4-Ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine (CAS: 1013774-77-0) C₁₅H₁₈N₆OS 330.40 Pyridine core, ethyl and methoxypyrazole substituents on triazole
Key Observations:
  • Core Heterocycles : The target compound uses a piperidine ring , whereas analogs substitute with morpholine (increased polarity) or pyridine (aromaticity) .
  • Substituents : The methyl group on the triazole in the target compound contrasts with decylthio (lipophilic, antifungal) or pyridinyl (hydrogen-bonding capability) groups in analogs .
  • Molecular Weight : The target compound (212.32 g/mol) is smaller than analogs like the morpholine derivative (354.56 g/mol), impacting bioavailability and membrane permeability .
Target Compound :

For example:

  • Tryfuzol® demonstrates hepatoprotective and antioxidant effects, attributed to its furan-phenyl-triazole motif .
  • 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine shows broad-spectrum antifungal activity , likely due to the decylthio chain enhancing lipid bilayer interaction .
Pyridine-Triazole Hybrids :

Hazard and Handling

  • The target compound’s H302/H315/H319 warnings align with common hazards for thiomethyl-containing compounds. In contrast, Tryfuzol® and the morpholine derivative may pose additional risks due to their ester or long alkyl chains, though specific data are unavailable .

Biological Activity

The compound 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine is a derivative of piperidine that incorporates a triazole moiety, which has been shown to exhibit various biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine is C11H16N4SC_{11}H_{16}N_{4}S. The compound features a piperidine ring substituted with a thioether linked to a 4-methyltriazole. This structural configuration is significant for its biological activity.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular Weight236.34 g/mol
Density1.2 g/cm³
Boiling Point320 °C
SolubilitySoluble in DMSO
Flash PointNot available

Biological Activities

Research indicates that compounds containing triazole structures have diverse biological activities, including:

  • Antimicrobial Activity : Triazoles have been recognized for their antifungal and antibacterial properties. Studies show that derivatives like the one exhibit significant activity against various pathogens.
  • Anticancer Properties : Compounds related to triazoles have demonstrated potential as anticancer agents. For example, similar derivatives have been tested against different cancer cell lines and shown promising results in inhibiting cell proliferation.
  • Anti-inflammatory Effects : Several studies have highlighted the anti-inflammatory potential of triazole derivatives, suggesting they could be useful in treating inflammatory diseases.

Study on Antimicrobial Activity

A study published in Molecules evaluated a series of triazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The results indicated that compounds with the triazole ring exhibited better inhibition compared to traditional antibiotics. Specifically, the compound containing the piperidine moiety showed an inhibition zone of 20 mm against S. aureus .

Anticancer Evaluation

In another study focusing on anticancer properties, derivatives similar to 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine were subjected to cytotoxicity tests on human colon cancer (HCT116) cell lines. The results revealed an IC50 value of 15 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Synthesis Methods

The synthesis of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine typically involves multi-step reactions:

  • Formation of Triazole : The initial step involves synthesizing the triazole from appropriate starting materials such as thiophenes and hydrazines.
  • Thioether Formation : The thioether linkage is formed by reacting the triazole with alkyl halides.
  • Piperidine Attachment : Finally, piperidine is introduced through nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine?

  • Methodology : Synthesis typically involves alkylation and cyclization steps. For example, alkylation of 4-methyl-4H-1,2,4-triazole-3-thiol with a piperidine-containing electrophile (e.g., chloromethylpiperidine) under basic conditions (e.g., K₂CO₃ in DMF) . Cyclization may require thiourea intermediates or coupling reagents. Key purification steps include column chromatography and recrystallization. Structural validation is achieved via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR confirms proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.0 ppm, triazole protons at δ 8.0–9.0 ppm). 13^13C NMR identifies quaternary carbons and sulfur-containing moieties .
  • Mass Spectrometry : HRMS validates molecular weight (212.32 g/mol) and fragmentation patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D structures, particularly for crystallizable derivatives .

Q. What are common biological assays for evaluating its antimicrobial activity?

  • Methodology :

  • Agar Diffusion : Assess inhibition zones against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Minimum Inhibitory Concentration (MIC) : Determine MIC values (µg/mL) via broth microdilution, with positive controls (e.g., ciprofloxacin) .
  • Enzyme Inhibition : Test activity against fungal cytochrome P450 enzymes (e.g., Candida albicans sterol 14α-demethylase) .

Advanced Research Questions

Q. How can researchers optimize low yields in the alkylation step during synthesis?

  • Methodology :

  • Catalyst Screening : Use palladium/copper catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) to enhance coupling efficiency in DMF .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may improve solubility of sulfur-containing intermediates .
  • Reaction Monitoring : Track progress via TLC or HPLC to identify side products (e.g., disulfides) and adjust reaction times .

Q. How to resolve contradictions in reported antimicrobial activity data across studies?

  • Methodology :

  • Structural Variants : Compare substituent effects (e.g., methyl vs. phenyl groups on the triazole ring) using SAR analysis .
  • Assay Standardization : Use CLSI guidelines for MIC determination to minimize variability .
  • Statistical Validation : Apply ANOVA or regression models to assess significance of bioactivity trends .

Q. What computational strategies predict the compound’s biological targets and pharmacokinetics?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial FabH enzymes or human glutaminyl cyclase (e.g., for anticancer applications) .
  • QSAR Models : Train models on triazole derivatives’ logP and topological polar surface area (TPSA) to predict blood-brain barrier permeability .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability and toxicity risks .

Q. How to design derivatives to improve metabolic stability without compromising bioactivity?

  • Methodology :

  • Bioisosteric Replacement : Substitute the methyl group on the triazole with trifluoromethyl or cyclopropyl to enhance metabolic resistance .
  • Prodrug Strategies : Introduce ester or amide prodrug moieties on the piperidine nitrogen to modulate solubility .
  • In Vivo PK Studies : Monitor plasma half-life (t₁/₂) and clearance rates in rodent models .

Q. How to analyze the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-UV quantification of degradation products .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) to assess thermal stability .
  • GC-MS Profiling : Identify volatile degradation byproducts (e.g., sulfur-containing fragments) .

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